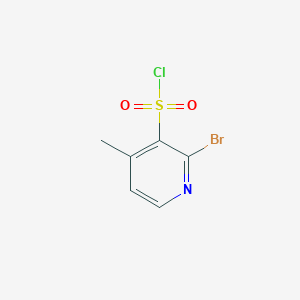

2-Bromo-4-methylpyridine-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylpyridine-3-sulfonyl chloride typically involves the bromination of 4-methylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-4-methylpyridine-3-sulfonyl chloride is primarily used as a building block in medicinal chemistry for synthesizing biologically active compounds, including:

- Sulfonamides : Compounds that exhibit antibacterial properties.

- Anticancer agents : Potential candidates for targeting specific cancer pathways.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating:

- Nucleophilic substitution reactions : It can react with various nucleophiles to form sulfonamide derivatives.

- Electrophilic aromatic substitution : The bromine atom can be substituted under appropriate conditions, leading to diverse derivatives.

Research indicates that derivatives of this compound exhibit significant biological activity, particularly antimicrobial effects. For example, studies have shown that certain synthesized compounds demonstrate efficacy against resistant strains of bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Antibacterial Screening

A study assessed the antibacterial efficacy of various derivatives synthesized from this compound. The results indicated that some derivatives outperformed standard antibiotics like streptomycin against resistant bacterial strains.

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications on the pyridine ring significantly influence antibacterial activity. For instance, halogen substitutions on the ring were found to enhance efficacy against both Gram-positive and Gram-negative bacteria.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials in industrial settings. Its reactivity allows for the efficient synthesis of complex molecules required in various fields such as agrochemicals and polymer science.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-methylpyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical transformations and modifications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-3-methylpyridine-2-sulfonyl chloride

- 2-Bromo-4-fluorobenzenesulfonyl chloride

- 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride

Uniqueness

2-Bromo-4-methylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be suitable .

Activité Biologique

2-Bromo-4-methylpyridine-3-sulfonyl chloride (CAS No. 1696210-42-0) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a pyridine ring substituted with a bromine atom and a sulfonyl chloride group. Its molecular structure is instrumental in its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H7BrClN1O2S |

| Molecular Weight | 250.55 g/mol |

Antimicrobial Properties

Research has indicated that compounds containing sulfonyl chloride groups exhibit significant antimicrobial activity. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.

A study demonstrated that analogs of pyridine sulfonamides showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range . Although specific data on this compound is limited, its structural similarities imply potential efficacy against resistant strains.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Inhibitors targeting specific proteins involved in cancer cell proliferation, such as PRMT5, have shown promise in preclinical models. For example, a related compound demonstrated an IC50 value of 12 μM against PRMT5, indicating effective inhibition . While direct studies on this compound are scarce, its structural attributes suggest it could interact with similar molecular targets.

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group may facilitate the formation of covalent bonds with nucleophilic sites on target enzymes, leading to inhibition.

- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, thereby modulating cellular responses.

- Antimicrobial Action : The bromine atom could enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Study on Antimicrobial Efficacy

A comparative study assessed a series of pyridine derivatives for their antimicrobial properties. The results indicated that compounds with similar functional groups exhibited significant antibacterial activity against Gram-positive bacteria like MRSA and Gram-negative bacteria like E. coli . Although specific results for this compound were not detailed, the trends suggest potential effectiveness.

Anticancer Research

In a study focused on cancer therapeutics, compounds structurally related to this compound were evaluated for their ability to inhibit cancer cell proliferation in vitro. These compounds demonstrated varying degrees of potency, with some achieving significant reductions in cell viability at nanomolar concentrations . The findings support further investigation into the biological activity of this compound.

Propriétés

IUPAC Name |

2-bromo-4-methylpyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFARFKRAAFEFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.